

Spectroscopic Profile of Propyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Propyl salicylate*

Cat. No.: *B7767159*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl salicylate**, a compound of interest in various scientific and pharmaceutical applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and quality control.

Chemical Structure and Properties

Propyl salicylate (C₁₀H₁₂O₃) is the ester of salicylic acid and propanol. Its structure is characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho arrangement.

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **propyl salicylate**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **propyl salicylate** provides information on the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.94	Singlet	1H	Ar-OH
~7.80	Doublet of Doublets	1H	Ar-H
~7.45	Multiplet	1H	Ar-H
~6.90	Multiplet	2H	Ar-H
~4.25	Triplet	2H	-OCH ₂ -
~1.80	Sextet	2H	-CH ₂ -CH ₃
~1.00	Triplet	3H	-CH ₃

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Carbon Assignment
~170.5	C=O (Ester)
~161.8	C-OH (Aromatic)
~135.9	Ar-CH
~130.0	Ar-CH
~119.0	Ar-CH
~117.6	Ar-CH
~112.5	Ar-C (quaternary)
~66.5	-OCH ₂ -
~22.0	-CH ₂ -
~10.5	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3200 (broad)	O-H stretch	Phenolic -OH
~3070	C-H stretch	Aromatic C-H
~2970	C-H stretch	Aliphatic C-H
~1680	C=O stretch	Ester C=O
~1610, ~1485	C=C stretch	Aromatic C=C
~1250	C-O stretch	Ester C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
180	~15-20	[M] ⁺ (Molecular ion)
138	~18	[M - C ₃ H ₆] ⁺
121	~26	[M - C ₃ H ₅ O] ⁺
120	100	[M - C ₃ H ₆ O] ⁺ (Base peak)
92	~20-27	[C ₆ H ₄ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of **propyl salicylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz NMR spectrometer
- Pulse Program: Standard single-pulse sequence (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

3.1.3. Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz NMR spectrometer
- Pulse Program: Proton-decoupled pulse sequence (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

3.1.4. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the ^1H spectrum to the TMS signal at 0.00 ppm.
- Reference the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Integrate the signals in the ^1H NMR spectrum.

IR Spectroscopy Protocol

3.2.1. Sample Preparation (Thin Film Method):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a single drop of liquid **propyl salicylate** directly onto the ATR crystal.
- Acquire the spectrum.

3.2.2. Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000 - 400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- Mode: Transmittance or Absorbance

3.2.3. Data Processing:

- Perform a background scan with no sample present.
- Ratio the sample scan against the background scan to obtain the final spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry Protocol

3.3.1. Sample Introduction:

- Prepare a dilute solution of **propyl salicylate** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

3.3.2. Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Ion Source Temperature: ~200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-300

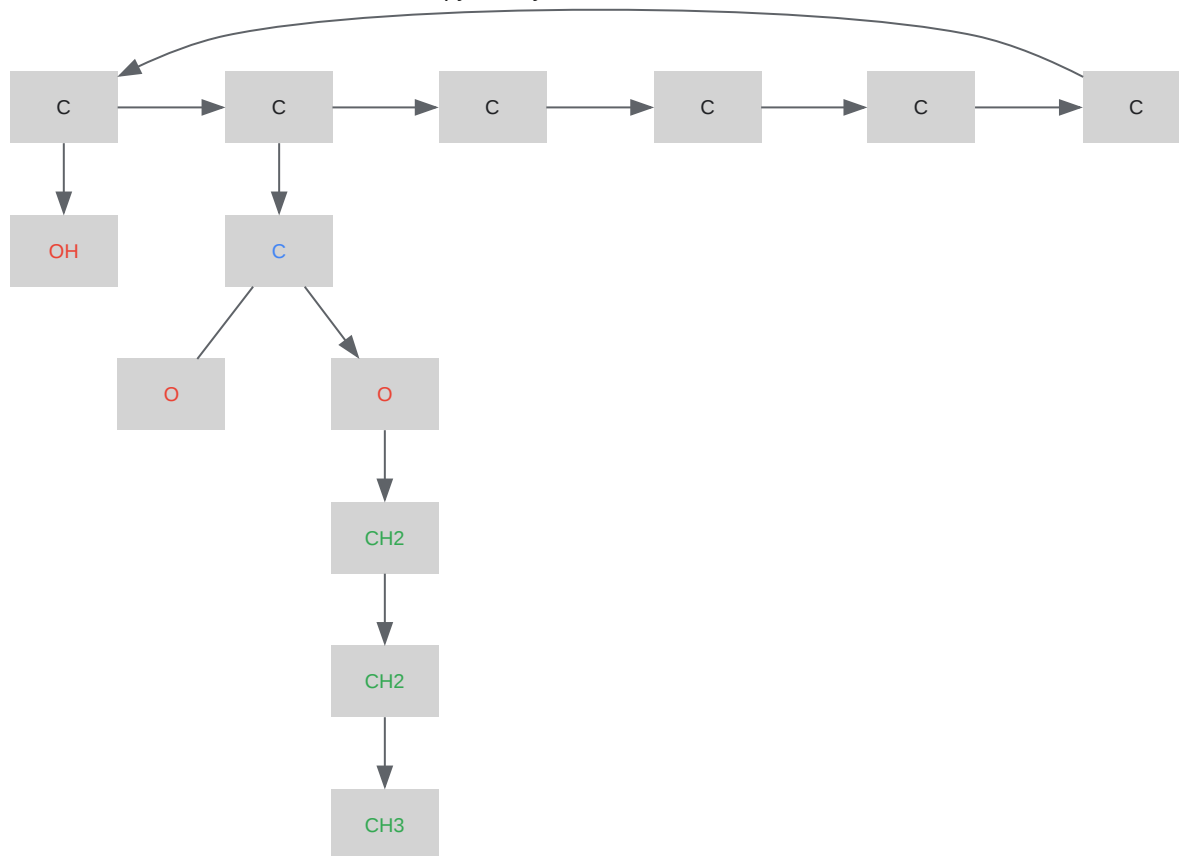
3.3.3. Data Processing:

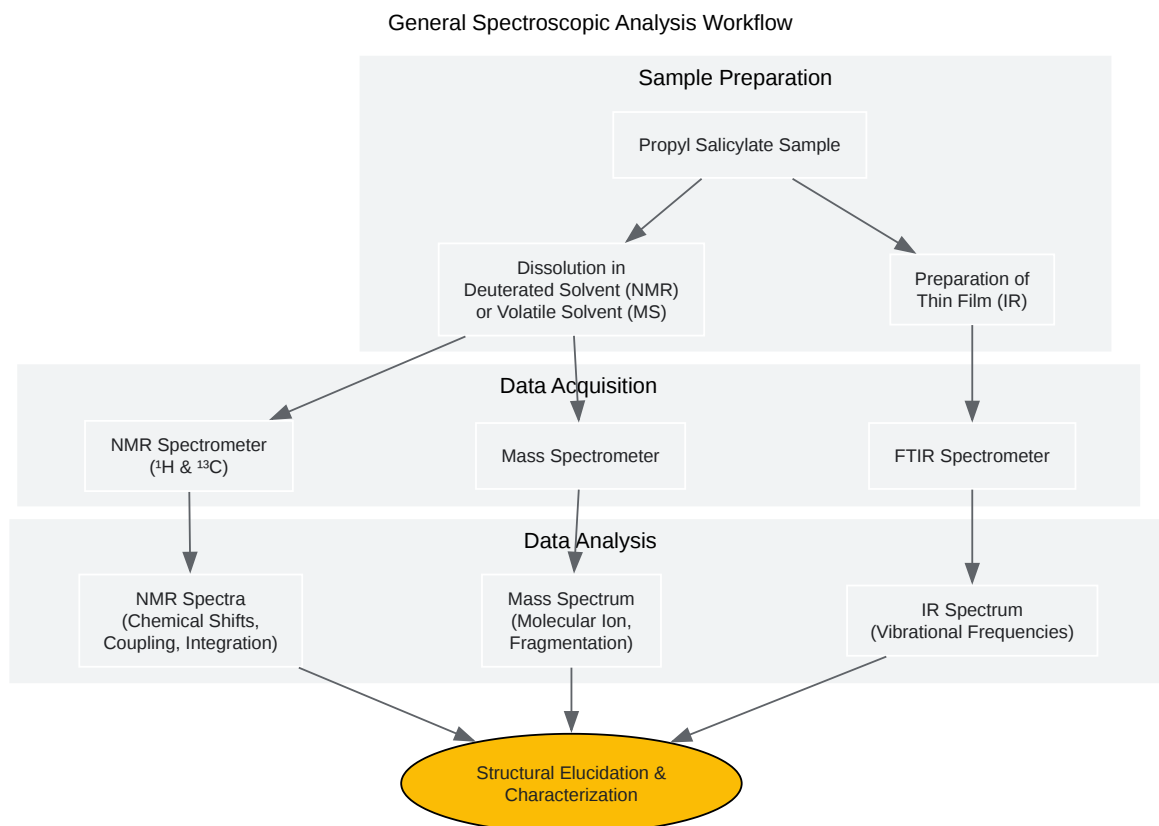
- Acquire the mass spectrum.
- Identify the molecular ion peak ($[M]^+$).
- Identify the major fragment ions and the base peak.
- Correlate the fragmentation pattern with the structure of **propyl salicylate**.

Visualizations

The following diagrams illustrate the chemical structure of **propyl salicylate** and a general workflow for its spectroscopic analysis.

Propyl Salicylate Chemical Structure





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